Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 4-(5-METHYLFURAN-2-YL)-6-PHENYL-3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives.
Preparation Methods
The synthesis of ETHYL 4-(5-METHYLFURAN-2-YL)-6-PHENYL-3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives.
Cyclization Reactions: Cyclization of intermediates such as 3-amino-thiophene-2-carboxamides using reagents like formic acid or triethyl orthoformate.
Industrial Production: Industrial methods often involve optimization of these reactions to improve yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 4-(5-METHYLFURAN-2-YL)-6-PHENYL-3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
ETHYL 4-(5-METHYLFURAN-2-YL)-6-PHENYL-3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-(5-METHYLFURAN-2-YL)-6-PHENYL-3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 4-(5-METHYLFURAN-2-YL)-6-PHENYL-3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE can be compared with other similar compounds:
Properties
Molecular Formula |
C26H20N2O4S2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-(thiophene-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C26H20N2O4S2/c1-3-31-26(30)23-22(28-24(29)20-10-7-13-33-20)21-17(19-12-11-15(2)32-19)14-18(27-25(21)34-23)16-8-5-4-6-9-16/h4-14H,3H2,1-2H3,(H,28,29) |
InChI Key |
NWZZJJLHGARYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(O3)C)C4=CC=CC=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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